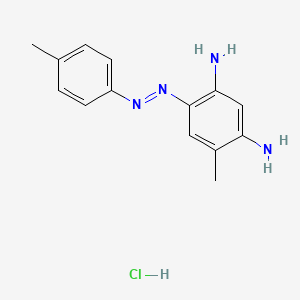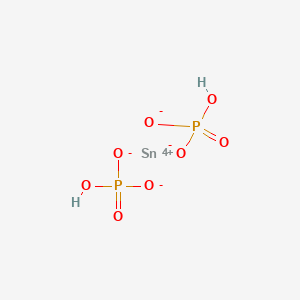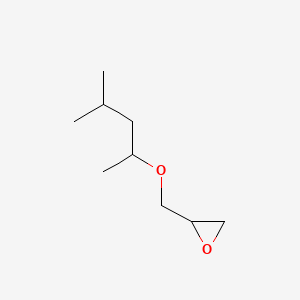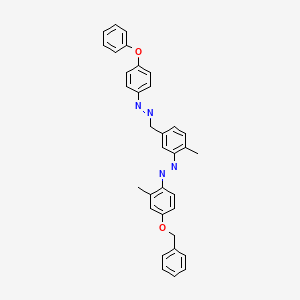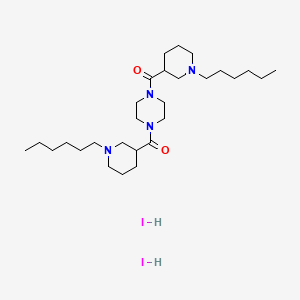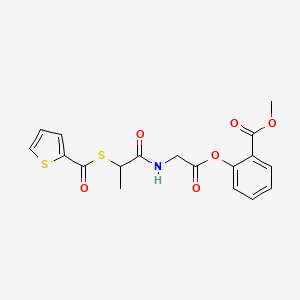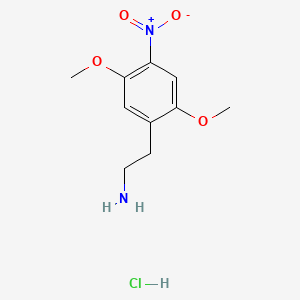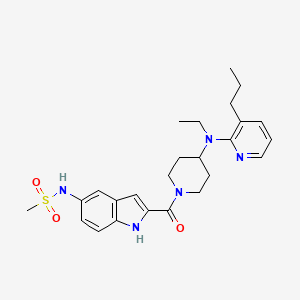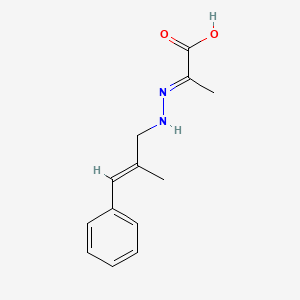
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is an organic compound with a complex structure that includes a hydrazone functional group and a propenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid typically involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: A structurally similar compound with a propenyl side chain and phenyl group.
2-Phenyl-2-propanol: Another related compound with a phenyl group and alcohol functionality.
Uniqueness
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
97294-25-2 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-10(8-12-6-4-3-5-7-12)9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8+,15-11+ |
Clave InChI |
XTRIRFWVSULCBP-WSZGUFMCSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/CN/N=C(\C)/C(=O)O |
SMILES canónico |
CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


